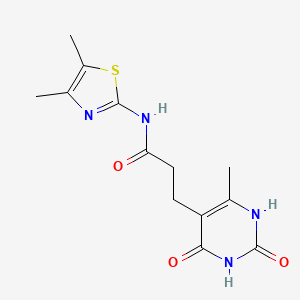
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C13H16N4O3S and its molecular weight is 308.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4,5-dimethylthiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound consists of a thiazole moiety linked to a tetrahydropyrimidine derivative. The synthesis typically involves multi-step organic reactions that include condensation and cyclization processes. Various methodologies have been employed to optimize yields and enhance purity.
Table 1: Chemical Structure
| Component | Structure |
|---|---|
| Thiazole | Thiazole |
| Tetrahydropyrimidine | Tetrahydropyrimidine |
Anticancer Properties
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies demonstrate that the compound induces apoptosis in prostate cancer cells (CWR-22 and PC-3 lines), suggesting its potential as an anticancer agent .
The proposed mechanism involves the inhibition of key enzymes involved in tumor proliferation. For instance, the compound may act as an inhibitor of PARP-1 (Poly(ADP-ribose) polymerase), which plays a critical role in DNA repair pathways. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis .
Antimicrobial Activity
Preliminary studies have also shown that this compound possesses antimicrobial properties. It has demonstrated effectiveness against several bacterial strains with minimum inhibitory concentration (MIC) values indicating significant potency . Further research is needed to elucidate the specific mechanisms underlying these effects.
Study 1: Anticancer Activity Assessment
In a controlled study involving human prostate cancer cell lines, this compound was administered at varying concentrations (0.5 μM to 50 μM). The results indicated a dose-dependent reduction in cell viability with significant induction of apoptosis observed via flow cytometry analysis .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial effects of the compound against Trichomonas vaginalis and other pathogens. The results highlighted its potential as a therapeutic agent in treating infections caused by resistant strains .
Properties
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3S/c1-6-8(3)21-13(15-6)16-10(18)5-4-9-7(2)14-12(20)17-11(9)19/h4-5H2,1-3H3,(H,15,16,18)(H2,14,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYLKKCRNYLELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC(=O)NC2=NC(=C(S2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














